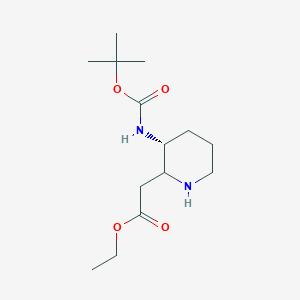

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

Description

BenchChem offers high-quality Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-11-10(7-6-8-15-11)16-13(18)20-14(2,3)4/h10-11,15H,5-9H2,1-4H3,(H,16,18)/t10-,11?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIFFLUEVLMGJF-NFJWQWPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C(CCCN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CC1[C@@H](CCCN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, a chiral heterocyclic building block with significant potential in medicinal chemistry and drug discovery. While this specific isomer is not extensively documented in publicly available literature, this guide extrapolates its physicochemical properties, proposes a logical synthetic route, and outlines detailed analytical methodologies for its characterization. The principles and protocols described herein are grounded in established organic chemistry and draw from extensive data on closely related analogues. This document serves as a vital resource for researchers aiming to synthesize, characterize, and utilize this compound in the development of novel therapeutics.

Introduction: The Significance of Substituted Piperidines in Drug Discovery

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal framework for designing molecules that interact with biological targets with high affinity and selectivity. The introduction of chiral centers, such as in Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, further enhances the specificity of these interactions, which is a critical aspect of modern drug design.

The subject of this guide, Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, incorporates several key features that make it a valuable synthetic intermediate:

-

A Chiral Piperidine Core: The '(R)' designation at position 3 of the piperidine ring provides stereochemical control, which is crucial for selective target binding.

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino substituent offers a stable yet readily cleavable handle for subsequent synthetic modifications, such as amide bond formation.

-

A 2-yl-Acetate Moiety: The ethyl acetate group at the 2-position provides a versatile functional group for further elaboration or for direct interaction with biological targets.

This unique combination of features suggests its potential utility in the synthesis of complex molecules, including but not limited to, protease inhibitors, GPCR modulators, and other targeted therapies.

Physicochemical Properties

Table 1: Deduced Physicochemical Properties of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

| Property | Value | Notes |

| Molecular Formula | C₁₄H₂₆N₂O₄ | Deduced from the chemical structure. |

| Molecular Weight | 286.37 g/mol | Calculated based on the molecular formula. |

| Appearance | White to off-white solid | Inferred from similar Boc-protected amino piperidines. |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water and non-polar solvents like hexanes. | Typical solubility for a molecule of this polarity and functionality. |

| Chirality | Contains at least two stereocenters (C2 and C3 of the piperidine ring). | The relative and absolute stereochemistry will significantly impact its biological activity. |

Proposed Synthetic Pathway

A plausible synthetic route to Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate can be envisioned starting from a suitably protected piperidine precursor. The following diagram outlines a logical and experimentally feasible approach.

Sources

Navigating the Synthesis and Application of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate: A Technical Guide for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enigmatic Value of a Chiral Scaffold

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This guide delves into the nuanced chemical properties and strategic importance of a specific, stereochemically rich derivative: Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate.

While detailed public data on this exact molecule is limited, its structural motifs—a chiral 2,3-disubstituted piperidine core—suggest its potential as a high-value intermediate in the synthesis of complex molecular entities. This document, therefore, serves as both a technical overview of its constituent parts and a forward-looking exploration of its synthetic accessibility and application potential. We will proceed by dissecting the molecule's key features, proposing robust synthetic strategies based on established chemical principles, and contextualizing its utility within contemporary drug discovery programs.

Deconstruction of a Promising Intermediate: Core Chemical Characteristics

A comprehensive understanding of a molecule's potential begins with a thorough analysis of its structure. Here, we extrapolate the anticipated chemical properties of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate by examining its fundamental components.

The (R)-3-Aminopiperidine Core: A Foundation of Bioactivity

The 3-aminopiperidine moiety is a well-established pharmacophore found in a range of biologically active compounds. Its presence is often associated with favorable pharmacokinetic properties, including improved metabolic stability and membrane permeability. The stereochemistry at the C3 position is crucial, as the differential orientation of the amino group can lead to significant variations in target binding and efficacy.

The N-Boc Protecting Group: Enabling Synthetic Control

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. Its function is to temporarily mask the reactivity of the amino group, allowing for selective transformations at other positions of the molecule. The Boc group is favored for its stability under a variety of reaction conditions and its straightforward removal under acidic conditions.

The 2-yl-Acetate Side Chain: A Handle for Derivatization

The ethyl acetate substituent at the C2 position introduces a versatile functional group that can serve as a key point for molecular elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid, which in turn can be coupled with a wide array of amines to form amides, a common linkage in pharmaceutical agents.

Predicted Physicochemical Properties

Based on the analysis of its structural components, we can predict the general physicochemical properties of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₄H₂₆N₂O₄ | Based on the constituent atoms. |

| Molecular Weight | 286.37 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for similar Boc-protected amino esters. |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethyl acetate, methanol); limited solubility in water. | The presence of the Boc group and ethyl ester increases lipophilicity. |

| Stereochemistry | (R) configuration at C3. The stereocenter at C2 would be dependent on the synthetic route. | The "(R)" designation in the name specifies the stereochemistry at the 3-position. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids (cleavage of Boc group) and strong bases (hydrolysis of the ester). | Common for compounds with these functional groups. |

Strategic Synthesis: Assembling the Chiral Core

The synthesis of 2,3-disubstituted piperidines with high stereochemical control is a significant challenge in organic chemistry. Below, we propose a plausible, multi-step synthetic pathway to Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, drawing upon established methodologies for piperidine synthesis.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the diastereoselective reduction of a suitable pyridine precursor, a common strategy for accessing substituted piperidines.

Caption: Retrosynthetic pathway for the target molecule.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a conceptualized pathway and would require optimization and experimental validation.

Step 1: Synthesis of a 2,3-Disubstituted Pyridine Precursor

-

Objective: To construct the pyridine ring with the necessary substituents for subsequent reduction.

-

Reaction: A multi-component reaction, such as a Bohlmann-Rahtz pyridine synthesis, could be employed, starting from an enamine and an acetylenic ketone to build the substituted pyridine core.

-

Rationale: This approach offers a convergent and efficient route to highly substituted pyridines.

Step 2: Diastereoselective Hydrogenation and N-Boc Protection

-

Objective: To reduce the pyridine ring to a piperidine with the desired cis or trans stereochemistry and to protect the piperidine nitrogen.

-

Protocol: a. Dissolve the substituted pyridine in a suitable solvent such as acetic acid. b. Add a hydrogenation catalyst, for example, Platinum(IV) oxide (PtO₂). c. Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete, monitoring by TLC or GC-MS.[3] d. Filter off the catalyst and concentrate the solution. e. Dissolve the crude piperidine in a solvent like dichloromethane. f. Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine) and stir at room temperature. g. Purify the resulting N-Boc protected piperidine by column chromatography.

-

Causality: The choice of catalyst and reaction conditions is critical for controlling the diastereoselectivity of the hydrogenation.[3] Acetic acid as a solvent can protonate the pyridine nitrogen, activating it for reduction. Subsequent N-Boc protection is a standard and robust method for stabilizing the piperidine and enabling further functionalization.

Step 3: Introduction of the Ethyl Acetate Moiety

-

Objective: To install the ethyl acetate group at the C2 position.

-

Protocol: a. This step would likely involve the use of a starting pyridine that already contains a precursor to the acetate group at the 2-position, which is carried through the hydrogenation. b. Alternatively, if the 2-position is functionalized with a group amenable to substitution (e.g., a halide), a nucleophilic substitution with the enolate of ethyl acetate could be envisioned, although this would be a challenging transformation on a piperidine ring.

-

Rationale: Incorporating the side chain at an earlier stage is often more efficient than attempting to functionalize the C2 position of the piperidine ring directly.

Caption: Proposed synthetic workflow.

Applications in Medicinal Chemistry: A Versatile Building Block

-

Neurological Disorders: The piperidine motif is present in numerous drugs targeting the central nervous system (CNS).[2] The conformational constraint of the ring can help in optimizing the presentation of pharmacophoric elements to receptors and enzymes in the brain.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate the piperidine scaffold. The ability to introduce diversity at both the 2 and 3 positions of this intermediate makes it a valuable tool for exploring structure-activity relationships in cancer drug discovery programs.

-

Infectious Diseases: Substituted piperidines have shown promise as antiviral and antibacterial agents.[2] This intermediate could be used to generate libraries of compounds for screening against a variety of infectious disease targets.

Safety, Handling, and Storage: A Prudent Approach

Given the absence of a specific Safety Data Sheet (SDS) for Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, a cautious approach to handling is warranted, based on the known hazards of similar compounds.

| Hazard Category | Precautionary Measures |

| Skin and Eye Contact | May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][5] |

| Inhalation | May cause respiratory tract irritation. Handle in a well-ventilated area or a chemical fume hood.[4] |

| Ingestion | Assumed to be harmful if swallowed. Do not eat, drink, or smoke in the laboratory. |

| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. |

Conclusion and Future Outlook

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate represents a chiral building block with considerable potential for the synthesis of novel and complex bioactive molecules. While specific experimental data remains elusive in the public domain, a thorough analysis of its structural components allows for the rational design of synthetic strategies and the anticipation of its utility in medicinal chemistry. The methodologies and insights presented in this guide are intended to provide a solid foundation for researchers venturing into the synthesis and application of this and related 2,3-disubstituted piperidine derivatives. As synthetic methodologies continue to advance, the accessibility of such stereochemically dense intermediates will undoubtedly increase, further empowering the discovery of the next generation of therapeutic agents.

References

-

Dandárová, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6285. Available at: [Link]

-

PubChem. (n.d.). 3-(Boc-amino)piperidine. Retrieved from [Link]

-

Singh, P., & Kumar, S. T. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B, 518-526. Available at: [Link]

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

-

Green, S., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereochemically defined scaffolds. Organic & Biomolecular Chemistry, 20(41), 8089-8099. Available at: [Link]

-

Sharma, R. S. K., & Babu, P. C. (2012). Synthesis, Characterization and biological study of Piperidine Derivatives. CASIRJ, 3(1). Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

-

Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. Asian Journal of Organic & Medicinal Chemistry, 6(3), 181-185. Available at: [Link]

- Google Patents. (n.d.). WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Synthesis, Characterization and biological study of Piperidine Derivatives [academia.edu]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Stereoselective Synthesis of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, a valuable chiral building block in medicinal chemistry. The guide details two primary synthetic strategies: a chiral pool approach starting from L-glutamic acid and a diastereoselective alkylation method. Each section offers a thorough explanation of the chemical principles, step-by-step experimental protocols, and critical process parameters. The document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the reliable and efficient preparation of this important molecule.

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active natural products.[1] The introduction of stereocenters into the piperidine ring significantly expands the accessible chemical space and is often crucial for achieving desired pharmacological activity and selectivity. Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, with its defined stereochemistry at both the C2 and C3 positions, represents a key intermediate for the synthesis of more complex molecules, including potential therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino substituent allows for selective manipulation of the piperidine nitrogen and the amino group in subsequent synthetic steps.

This guide will focus on practical and reliable methods for the stereoselective synthesis of this target molecule, emphasizing the rationale behind the chosen synthetic routes and the critical aspects for successful execution.

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate lies in the precise control of the absolute and relative stereochemistry of the two contiguous chiral centers. Two robust strategies are presented here:

-

Strategy 1: Chiral Pool Synthesis. This approach leverages a readily available and inexpensive chiral starting material, L-glutamic acid, to establish the initial stereocenter, which is then carried through a series of transformations to construct the desired piperidine ring.

-

Strategy 2: Diastereoselective Alkylation. This method involves the synthesis of an enantiomerically pure precursor, (R)-3-N-Boc-aminopiperidine, followed by a diastereoselective alkylation at the C2 position, where the existing stereocenter at C3 directs the stereochemical outcome of the alkylation.

Strategy 1: Chiral Pool Synthesis from L-Glutamic Acid

This synthetic route offers an efficient pathway to the target molecule by utilizing the inherent chirality of L-glutamic acid. The key steps involve the formation of a diol, followed by tosylation and cyclization.

Rationale and Workflow

The synthesis commences with the protection of the amino group of L-glutamic acid and the reduction of both carboxylic acid functionalities to the corresponding diol. This diol is then converted to a ditosylate, a good leaving group, which facilitates the subsequent intramolecular cyclization with a primary amine to form the piperidine ring. The stereochemistry at C3 is established from the starting L-glutamic acid.

Sources

A Technical Guide to the Chiral Purity Analysis of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

Introduction: The Criticality of Stereoisomeric Identity in Pharmaceutical Development

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate is a chiral building block of significant interest in medicinal chemistry. The piperidine scaffold is a privileged structure in drug discovery, appearing in a wide array of clinically approved drugs targeting conditions from central nervous system disorders to cancer.[1] The precise three-dimensional arrangement of substituents on this ring system is paramount, as stereoisomers (enantiomers and diastereomers) of a drug candidate can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[2]

The (R)-configuration at the 3-position and the (2,3)-cis/trans relationship dictated by the synthesis are critical quality attributes. The inactive or undesired enantiomer may be benign, contribute to side effects, or even have a harmful effect, as exemplified by the tragic case of thalidomide.[3] Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the stereochemical identity of chiral drug candidates to be well-defined and controlled early in the development process.[4]

This in-depth guide provides a comprehensive framework for establishing and validating the chiral purity of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate. We will explore the core analytical techniques, present detailed, field-proven protocols, and discuss the underlying scientific principles that ensure the generation of robust and reliable data for regulatory submission and quality control.

Section 1: Foundational Principles of Chiral Analysis

The primary challenge in chiral analysis is that enantiomers possess identical physical and chemical properties in an achiral environment. To differentiate them, a chiral environment must be introduced. This is typically achieved through chromatography with a chiral stationary phase (CSP) or through NMR spectroscopy using chiral auxiliaries.

The goal is to quantify the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer in a mixture. It is defined as:

e.e. (%) = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations or peak areas of the R- and S-enantiomers, respectively.

Logical Workflow for Chiral Purity Assessment

A robust workflow ensures that the analytical results are accurate and reproducible. The process begins with method development and is followed by rigorous validation to demonstrate that the method is fit for its intended purpose.

Caption: General workflow for chiral method development and validation.

Section 2: Primary Analytical Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity analysis in the pharmaceutical industry due to its versatility, robustness, and the wide availability of chiral stationary phases (CSPs).[5] For a molecule like Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, which contains both hydrogen-bond donors/acceptors and a bulky protecting group, polysaccharide-based CSPs are an excellent starting point for method development.

Causality Behind Experimental Choices

-

Chiral Stationary Phase (CSP) Selection : Polysaccharide-based CSPs, such as those coated with derivatives of amylose or cellulose (e.g., Chiralpak® AD, AS, or Chiralcel® OD, OJ series), are broadly applicable.[6] They offer a combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are well-suited for the functional groups present in the target analyte.

-

Mobile Phase Selection : A normal-phase mode (e.g., hexane/alcohol mixtures) is often preferred for polysaccharide CSPs as it promotes the interactions necessary for chiral recognition. The choice of alcohol (e.g., isopropanol, ethanol) and the addition of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact selectivity and peak shape by modifying interactions with the analyte and CSP.[7]

-

Detection : The Boc-protecting group and the ester moiety do not provide a strong UV chromophore at higher wavelengths. Therefore, detection at a lower wavelength (e.g., 210-230 nm) is necessary. A UV detector is standard, but if higher sensitivity is required, a mass spectrometer (LC-MS) could be employed.

Detailed Experimental Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the (S)-enantiomer impurity in a sample of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate.

Instrumentation and Materials:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

-

Chiral Stationary Phase: Chiralpak® AS-H (250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).

-

Diluent: Mobile Phase.

-

Column Temperature: 25°C.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10 µL.

-

Analyte Concentration: ~1 mg/mL.

Procedure:

-

System Preparation : Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (~30-60 minutes).

-

Sample Preparation :

-

Accurately weigh approximately 10 mg of the Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate sample into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the diluent. Mix thoroughly.

-

Prepare a racemic standard (if available) at the same concentration to confirm the elution order and resolution.

-

-

System Suitability Test (SST) :

-

Inject the racemic standard solution six times.

-

The resolution between the two enantiomer peaks must be ≥ 2.0.

-

The relative standard deviation (RSD) for the peak areas of both enantiomers must be ≤ 2.0%.

-

-

Analysis :

-

Inject the sample solution in duplicate.

-

Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention time from the racemic standard injection.

-

-

Calculation of Enantiomeric Excess :

-

Calculate the percentage of the (S)-enantiomer using the area normalization method: % (S)-enantiomer = (Area_S / (Area_R + Area_S)) * 100

-

Calculate the enantiomeric excess (e.e.) of the (R)-enantiomer: e.e. (%) = ((Area_R - Area_S) / (Area_R + Area_S)) * 100

-

Section 3: Confirmatory Technique: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to normal-phase HPLC for chiral separations. It uses supercritical CO₂, often modified with a small amount of an organic solvent (co-solvent), as the mobile phase.[3] The low viscosity and high diffusivity of the supercritical fluid lead to faster separations and higher efficiency.[5][8]

Causality Behind Experimental Choices

-

Advantages over HPLC : For chiral analysis, SFC offers significant advantages, including reduced analysis times (often 3-5 times faster), lower solvent consumption, and faster column equilibration.[8] This makes it ideal for high-throughput screening and purification.

-

Column and Co-solvent : The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. Methanol is a common co-solvent due to its polarity and ability to modulate analyte retention and selectivity.

Detailed Experimental Protocol: Chiral SFC Analysis

Objective: To provide a rapid, orthogonal confirmation of the chiral purity determined by HPLC.

Instrumentation and Materials:

-

SFC system with CO₂ and co-solvent pumps, back-pressure regulator, column thermostat, and UV/Vis detector.

-

Chiral Stationary Phase: Chiralpak® AS-H (150 x 4.6 mm, 3 µm).

-

Mobile Phase: Supercritical CO₂ / Methanol (80:20, v/v).

-

Co-solvent: Methanol.

-

Column Temperature: 35°C.

-

Flow Rate: 3.0 mL/min.

-

Back Pressure: 150 bar.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 5 µL.

Procedure:

-

System Preparation : Equilibrate the SFC system with the specified mobile phase and back pressure.

-

Sample Preparation : Prepare the sample and racemic standard as described in the HPLC protocol (Section 2.2), using methanol as the diluent.

-

System Suitability and Analysis : Follow the same principles for system suitability and sample analysis as outlined for the HPLC method. The primary difference will be the significantly shorter retention times.

Section 4: Alternative Technique: NMR Spectroscopy with Chiral Solvating Agents

NMR spectroscopy offers a non-separative method for determining enantiomeric excess. By adding a chiral solvating agent (CSA) to the NMR tube, a pair of rapidly equilibrating, diastereomeric complexes are formed. These complexes have distinct chemical shifts, allowing for the integration and quantification of each enantiomer.[9]

Causality Behind Experimental Choices

-

Mechanism : The CSA, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), forms transient, non-covalent interactions (e.g., hydrogen bonds) with the enantiomers of the analyte.[10] This creates a different magnetic environment for each enantiomer, breaking their spectral equivalence (isochrony).

-

Applicability : This method is particularly useful when a suitable chromatographic method is difficult to develop or as an independent confirmatory technique. It does not require a chromophore and provides structural information simultaneously. The choice of a CSA is critical; it must interact strongly enough with the analyte to induce observable chemical shift differences.

Detailed Experimental Protocol: ¹H NMR with (R)-BINOL

Objective: To determine the enantiomeric excess of the analyte without chromatographic separation.

Instrumentation and Materials:

-

NMR Spectrometer (≥400 MHz).

-

High-quality 5 mm NMR tubes.

-

Chiral Solvating Agent: (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL).

-

Solvent: Chloroform-d (CDCl₃).

-

Analyte: Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate.

Procedure:

-

Sample Preparation :

-

Accurately weigh ~5-10 mg of the analyte into a clean vial.

-

Add 1.0 to 1.5 molar equivalents of (R)-BINOL.

-

Dissolve the mixture in ~0.7 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

-

NMR Acquisition :

-

Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

-

Careful shimming is required to achieve sharp signals for accurate integration.

-

-

Data Analysis :

-

Identify a well-resolved proton signal of the analyte that shows splitting into two distinct signals in the presence of the CSA. Protons close to the stereogenic centers are the best candidates.

-

Carefully integrate the two diastereomeric signals.

-

Calculate the enantiomeric excess based on the integration values: e.e. (%) = |(Integral_major - Integral_minor) / (Integral_major + Integral_minor)| * 100

-

Caption: Principle of NMR analysis using a chiral solvating agent.

Section 5: Method Validation: A Self-Validating System

A method is not trustworthy until it has been validated. Validation demonstrates scientifically that the analytical procedure is suitable for its intended purpose.[9] The protocols below are based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[11]

Validation Parameters for a Chiral Impurity Method

| Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities, degradation products). | Peak purity of the main enantiomer peak is demonstrated. Resolution between enantiomer peaks is ≥ 2.0. |

| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of ~3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantified with suitable precision and accuracy. | S/N of ~10:1; Precision (RSD) ≤ 10%; Accuracy within 80-120%. |

| Linearity | To demonstrate a proportional relationship between the concentration of the undesired enantiomer and the analytical response. | Correlation coefficient (r²) ≥ 0.99. The y-intercept should be close to zero. |

| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. | From LOQ to 120% of the specification limit for the undesired enantiomer. |

| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% for the undesired enantiomer spiked into the main enantiomer at various levels (e.g., LOQ, 100%, 120% of spec). |

| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst). | RSD ≤ 10% at the LOQ; RSD ≤ 5% at higher concentrations. |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability criteria (e.g., resolution) must be met. Peak areas should not change significantly. |

This table summarizes key validation parameters as outlined in ICH Q2(R2) guidelines.[1][11]

Conclusion

The determination of chiral purity for key pharmaceutical intermediates like Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate is a non-negotiable aspect of drug development. A multi-faceted approach, leveraging a primary chromatographic method such as chiral HPLC, confirmed by an orthogonal technique like SFC or a non-separative method like NMR, provides the highest degree of confidence in the analytical results. The causality-driven selection of columns, mobile phases, and analytical conditions, combined with a rigorous validation protocol grounded in ICH guidelines, creates a self-validating system. This ensures that the data is not only scientifically sound but also trustworthy and defensible for regulatory scrutiny, ultimately contributing to the development of safer and more effective medicines.

References

-

Babu, C. V. R., Vuyyuru, N. R., Reddy, K. P., Suryanarayana, M. V., & Mukkanti, K. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality, 26(12), 775-779. Available at: [Link]

-

Chimalakonda, K. R., et al. (n.d.). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Semantic Scholar. Available at: [Link]

-

De Cock, P., et al. (2014). A generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Available at: [Link]

-

European Medicines Agency. (2011). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

- Ghanem, A., & Hoenen, H. (2010). Highly efficient and fast enantiomeric separation of piperidine derivatives on a new generation of chiral stationary phase based on cellulose tris(3,5-dimethylphenylcarbamate) covalently bonded to silica gel. Chirality.

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

- Gottlieb, C., & Topiwala, H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-340.

-

Hassan, M., et al. (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. National Institutes of Health. Available at: [Link]

-

International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

-

Nemes, A., et al. (2020). Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta. Available at: [Link]

- Patel, K., et al. (2012). Development and validation of a chiral HPLC method for the enantiomeric separation of 3-aminopiperidine. Journal of Pharmaceutical and Biomedical Analysis.

-

Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Available at: [Link]

- Singh, G., et al. (2015). Chiral separation of piperidine derivatives by supercritical fluid chromatography.

-

Smith, J. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 2: Applications. LCGC Europe. Available at: [Link]

-

Szotkowska, S., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Publishing. Available at: [Link]

-

Tiritiris, I. (2010). Chiral Analysis by NMR Spectroscopy: Chiral Solvating Agents. ResearchGate. Available at: [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.

-

Wzorek, J. J., et al. (2023). BINOL as a Chiral Solvating Agent for Sulfiniminoboronic Acids. Analytical Chemistry. Available at: [Link]

- Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Journal of the American Chemical Society, 133(25), 9624-9631.

- Wenzel, T. J. (2018). Discrimination of Chiral Compounds by NMR Spectroscopy. John Wiley & Sons.

-

Senkuttuvan, N., et al. (2024). The significance of chirality in contemporary drug discovery-a mini review. RSC Publishing. Available at: [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. afmps.be [afmps.be]

- 3. selvita.com [selvita.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ema.europa.eu [ema.europa.eu]

Spectroscopic Characterization of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic properties.

Introduction

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate is a valuable building block in the synthesis of various pharmaceutical agents. The precise stereochemistry and functional group arrangement necessitate a thorough structural elucidation, for which spectroscopic methods are indispensable. This guide delves into the causality behind experimental choices and provides a self-validating framework for the interpretation of the spectroscopic data, grounded in authoritative references.

The structural integrity and purity of such intermediates are paramount in drug discovery pipelines. The methodologies and interpretations presented herein are designed to serve as a reliable reference for chemists working with this and structurally related molecules.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.

Figure 1: Chemical structure of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate would be complex due to the presence of multiple chiral centers and diastereotopic protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is based on its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion. Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that encompasses all expected proton resonances.

Data Interpretation

The following table summarizes the expected ¹H NMR chemical shifts and their assignments. These are predictive values based on known data for similar N-Boc protected aminopiperidine structures.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~4.9-5.1 | br s | 1H | NH (Boc) | The broad singlet is characteristic of a carbamate N-H proton. Its chemical shift can be concentration and temperature-dependent due to hydrogen bonding. |

| ~4.12 | q | 2H | OCH₂ CH₃ | The quartet arises from coupling to the adjacent methyl protons of the ethyl ester. |

| ~3.6-3.8 | m | 1H | H-3 | This proton is coupled to protons on C2 and C4, leading to a complex multiplet. |

| ~3.1-3.3 | m | 1H | H-2 | The chemical shift is influenced by the adjacent nitrogen and the ester group. It will be coupled to H-3 and the CH₂ of the acetate group. |

| ~2.5-2.9 | m | 2H | H-6 (ax, eq) | These are the piperidine methylene protons adjacent to the nitrogen. They are often diastereotopic and exhibit complex splitting patterns. |

| ~2.4-2.6 | m | 2H | CH₂ COOEt | These methylene protons are diastereotopic due to the adjacent chiral center (C2) and will likely appear as a multiplet. |

| ~1.4-1.8 | m | 4H | H-4, H-5 | The remaining piperidine ring methylene protons will appear in this region as complex multiplets. |

| 1.44 | s | 9H | C(CH₃ )₃ (Boc) | The nine equivalent protons of the tert-butyl group give rise to a characteristic sharp singlet. |

| 1.25 | t | 3H | OCH₂CH₃ | The triplet is due to coupling with the adjacent methylene protons of the ethyl ester. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Record the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument. Proton-decoupled mode is standard to simplify the spectrum to a series of singlets for each unique carbon.

Data Interpretation

The expected chemical shifts in the ¹³C NMR spectrum are outlined below, with assignments based on analogous structures.[1]

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Insights |

| ~172-174 | C =O (Ester) | The ester carbonyl carbon is typically found in this downfield region. |

| ~155-157 | C =O (Boc) | The carbamate carbonyl carbon appears slightly upfield from the ester carbonyl.[2] |

| ~79-81 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group is characteristic and appears in this region. |

| ~60-62 | OCH₂ CH₃ | The methylene carbon of the ethyl ester. |

| ~50-55 | C-2 | The chemical shift is influenced by the nitrogen and the acetate substituent. |

| ~45-50 | C-6 | The piperidine carbon adjacent to the nitrogen. |

| ~40-45 | C-3 | The carbon bearing the N-Boc-amino group. |

| ~35-40 | CH₂ COOEt | The methylene carbon of the acetate group. |

| ~28.4 | C(CH₃ )₃ (Boc) | The three equivalent methyl carbons of the Boc group give a strong signal here. |

| ~25-30 | C-5 | Piperidine ring carbon. |

| ~20-25 | C-4 | Piperidine ring carbon. |

| ~14.2 | OCH₂CH₃ | The methyl carbon of the ethyl ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.

Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺.

-

Analysis: Perform the analysis using a high-resolution mass spectrometer (HRMS), such as a Q-TOF, to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

Data Interpretation

| m/z | Ion | Rationale and Key Insights |

| Expected [M+H]⁺ | Protonated Molecular Ion | The exact mass of the protonated molecule provides strong evidence for the chemical formula (C₁₅H₂₈N₂O₄). |

| [M-55]⁺ | Loss of isobutylene | A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 amu) from the Boc group, followed by the loss of CO₂ (44 amu). However, the initial loss is often observed as the loss of the tert-butyl group (57 amu) followed by rearrangement. A more direct loss of isobutylene from the protonated molecule is also possible. |

| [M-99]⁺ | Loss of the Boc group | Loss of the entire tert-butoxycarbonyl group (100 amu) is a characteristic fragmentation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol

-

Sample Preparation: The spectrum can be recorded on a neat sample using an attenuated total reflectance (ATR) accessory or by preparing a thin film on a salt plate (e.g., NaCl).

-

Data Acquisition: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer.

Data Interpretation

| Wavenumber (cm⁻¹) | Functional Group | Rationale and Key Insights |

| ~3350 | N-H Stretch (Carbamate) | This absorption is characteristic of the N-H bond in the Boc-carbamate group. |

| ~2975, ~2860 | C-H Stretch (Aliphatic) | These bands correspond to the stretching vibrations of the various C-H bonds in the piperidine ring, ethyl group, and Boc group. |

| ~1735 | C=O Stretch (Ester) | A strong absorption band characteristic of the ester carbonyl group. |

| ~1680-1700 | C=O Stretch (Carbamate) | The carbonyl of the Boc group typically appears at a slightly lower wavenumber than the ester carbonyl.[3] |

| ~1160 | C-O Stretch | Strong stretching vibrations associated with the ester and carbamate C-O bonds. |

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural confirmation and purity assessment of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate. The interplay of ¹H NMR, ¹³C NMR, MS, and IR data offers a detailed and self-validating picture of the molecule's architecture. Researchers and drug development professionals can leverage this guide for the reliable characterization of this important synthetic intermediate.

References

-

Indian Journal of Chemistry, May 2024, Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

- Google Patents, CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

Scholars Research Library, Der Pharma Chemica. [Link]

-

ResearchGate, Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. [Link]

-

KTU ePubl, Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. [Link]

-

PMC, Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. [Link]

-

ResearchGate, 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

PubChem, 3-(Boc-amino)piperidine. [Link]

-

MDPI, 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

Knowledge UChicago, Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. [Link]

-

The Royal Society of Chemistry, Supplementary Information. [Link]

-

PubMed, An experimental and in situ IR spectroscopic study of the lithiation-substitution of N-Boc-2-phenylpyrrolidine and -piperidine: controlling the formation of quaternary stereocenters. [Link]

-

Semantic Scholar, Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. [Link]

-

The Royal Society of Chemistry, Supporting Information. [Link]

Sources

An In-Depth Technical Guide to the ¹³C NMR of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, a key chiral building block in modern drug discovery. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation. It delves into the causal relationships between the molecule's intricate three-dimensional structure and its corresponding NMR signals, offering a framework for prediction, acquisition, and definitive assignment. We will explore the underlying principles, establish a robust experimental protocol, and provide a detailed, atom-by-atom analysis of the expected chemical shifts.

Introduction: The Structural Significance of a Chiral Building Block

Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate is a compound of significant interest in medicinal chemistry. Its substituted piperidine core is a prevalent scaffold in numerous pharmaceuticals, and the defined stereochemistry at positions 2 and 3 is critical for molecular recognition and biological activity. Consequently, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy serves as a powerful, non-destructive tool for this purpose, providing direct insight into the carbon skeleton of the molecule.[1][2] Each unique carbon atom in the structure gives rise to a distinct signal, allowing for a detailed molecular fingerprint.[1]

This guide will first establish the theoretical groundwork for interpreting the spectrum, followed by a detailed prediction of the chemical shifts for all 13 unique carbon environments in the molecule. We will then present a validated, step-by-step protocol for acquiring high-quality ¹³C NMR data, and conclude with advanced techniques for spectral assignment.

Figure 1: Chemical structure of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate with systematic numbering for ¹³C NMR signal assignment.

Figure 1: Chemical structure of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate with systematic numbering for ¹³C NMR signal assignment.

Predicting the ¹³C NMR Spectrum: A First-Principles Approach

The prediction of a ¹³C NMR spectrum is grounded in understanding how the local electronic environment of each carbon nucleus influences its resonance frequency. Key factors include the hybridization of the carbon, the electronegativity of adjacent atoms, and steric (or through-space) effects. The chemical shift (δ), reported in parts per million (ppm), provides a standardized scale for these observations.[3]

Based on extensive literature data for analogous structural motifs—including substituted piperidines, Boc-protected amines, and ethyl esters—we can construct a highly reliable predicted spectrum.[4][5][6] The following table summarizes the predicted chemical shifts for each carbon atom, as numbered in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts

| Carbon No. | Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale & Supporting Evidence |

| C2 | Piperidine CH | 55 - 60 | α-carbon to nitrogen and adjacent to the acetate substituent. Deshielded by the electronegative nitrogen.[6] |

| C3 | Piperidine CH | 48 - 53 | α-carbon to the N-Boc-amino group. The nitrogen atom causes significant deshielding. |

| C4 | Piperidine CH₂ | 25 - 30 | Standard piperidine methylene carbon, relatively shielded.[6] |

| C5 | Piperidine CH₂ | 22 - 27 | β to two substituents, expected to be in a typical aliphatic methylene region. |

| C6 | Piperidine CH₂ | 45 - 50 | α-carbon to the piperidine nitrogen, showing characteristic deshielding.[6] |

| C7 | Acetate CH₂ | 38 - 43 | Methylene carbon of the acetate side chain, influenced by the adjacent ester carbonyl. |

| C8 | Ester C=O | 170 - 175 | Carbonyl carbon of the ethyl ester, a highly deshielded environment.[3][5][7] |

| C9 | Ethyl O-CH₂ | 60 - 65 | Methylene carbon directly attached to the ester oxygen, strongly deshielded.[5] |

| C10 | Ethyl CH₃ | 13 - 16 | Terminal methyl group of the ethyl ester, a highly shielded environment.[5] |

| C11 | Boc C=O | 155 - 160 | Carbonyl carbon of the Boc protecting group.[4] |

| C12 | Boc Quaternary C | 79 - 84 | Quaternary carbon of the tert-butyl group, deshielded by the adjacent oxygen atoms.[4] |

| C13 | Boc CH₃ (x3) | 28 - 30 | Three equivalent methyl carbons of the tert-butyl group. |

Causality of Chemical Shifts: The "Why" Behind the Numbers

Understanding the reasoning behind the predicted shifts is crucial for both confirming the structure and identifying potential discrepancies that could indicate an unexpected isomer or impurity.

-

Piperidine Ring Carbons (C2-C6): The chemical shifts of the piperidine ring are highly sensitive to the nature and stereochemistry of its substituents. The carbons directly attached to the nitrogen atom (C2 and C6) are significantly deshielded (shifted downfield) due to nitrogen's electronegativity, typically appearing in the 45-60 ppm range.[6] The presence of the bulky acetate group at C2 and the N-Boc-amino group at C3 will further influence these shifts and those of their neighbors (C4, C5) through steric and electronic effects. The conformational equilibrium of the piperidine ring (chair conformations) also plays a critical role, and temperature-dependent NMR studies may be required for a complete analysis.[8][9]

-

Ethyl Acetate Moiety (C7-C10): This fragment gives rise to four distinct and predictable signals. The ester carbonyl (C8) is one of the most deshielded carbons in the molecule, expected around 170-175 ppm.[5][7] The adjacent methylene of the acetate (C7) will appear in the 38-43 ppm range. The O-CH₂ of the ethyl group (C9) is strongly deshielded by the ester oxygen, placing it at 60-65 ppm, while the terminal methyl (C10) is highly shielded, appearing upfield around 14 ppm.[5]

-

N-Boc Protecting Group (C11-C13): The tert-butyloxycarbonyl (Boc) group has a characteristic NMR signature. The carbamate carbonyl (C11) typically resonates around 155 ppm.[4] The quaternary carbon (C12) of the tert-butyl group is found around 80 ppm, and the three magnetically equivalent methyl carbons (C13) produce a single, often intense, signal around 28 ppm.[4] The observation of these three signals is a strong confirmation of the integrity of the protecting group.

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires meticulous attention to detail in sample preparation and instrument parameter selection. The following protocol is designed to yield reliable and reproducible data.

-

Analyte Purity: Ensure the sample of Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate is of high purity (>95%), as impurities will introduce extraneous signals and complicate analysis.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common first choice due to its excellent dissolving power for many organic molecules and its single-carbon signal at ~77.16 ppm, which can serve as a secondary chemical shift reference.[4][10]

-

Concentration: For ¹³C NMR, a higher concentration is generally better due to the low natural abundance (1.1%) of the ¹³C isotope.[11][12] Aim for a concentration of 50-100 mg of the compound in 0.5-0.7 mL of solvent.

-

Reference Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal reference standard, defining the 0.0 ppm point on the chemical shift axis.[13]

-

Sample Filtration: Prepare the sample in a clean vial, ensuring it is fully dissolved. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][14]

The goal is to optimize signal-to-noise in a reasonable amount of time. The following parameters serve as a robust starting point.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or zgdc30 | A standard 30-degree pulse angle with proton decoupling is efficient for observing all carbons, including quaternary ones, which often have long relaxation times.[15] |

| Acquisition Time (AQ) | 1.0 - 1.5 s | Balances resolution with the overall experiment time. |

| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei between pulses, improving signal intensity. |

| Number of Scans (NS) | 128 - 1024 | Dependent on sample concentration. Start with 128 scans (~6.5 minutes) and increase as needed to achieve adequate signal-to-noise.[15] |

| Spectral Width (SW) | 240 ppm (0-240 ppm) | Encompasses the full range of expected chemical shifts for organic molecules.[3] |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

The following diagram illustrates the logical workflow for spectral acquisition and analysis.

Caption: Workflow for ¹³C NMR analysis.

Advanced Spectral Assignment: DEPT and 2D NMR

While the standard proton-decoupled ¹³C spectrum confirms the number of unique carbons, unambiguous assignment often requires more advanced techniques.

Distortionless Enhancement by Polarization Transfer (DEPT) is an essential experiment for determining the number of protons attached to each carbon.[16] A DEPT-135 experiment provides the following information:

-

CH₃ groups: Positive signals

-

CH₂ groups: Negative (inverted) signals

-

CH groups: Positive signals

-

Quaternary (C) carbons: No signal

This allows for the clear differentiation of methylene carbons from methyl and methine carbons, dramatically simplifying the assignment process.[17][18][19]

For complete and unequivocal assignment, two-dimensional (2D) NMR experiments are the gold standard.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with the proton(s) directly attached to it.[20][21] Each peak in the 2D map connects a ¹H signal on one axis to a ¹³C signal on the other, providing definitive C-H one-bond connectivities.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between carbons and protons that are two or three bonds apart.[20][21][22] It is exceptionally powerful for piecing together the molecular structure by connecting fragments, for instance, by showing a correlation from the acetate methylene protons (on H7) to the ester carbonyl carbon (C8).

The logical relationship between the molecular structure and the NMR data derived from these experiments is visualized below.

Caption: Logic flow for NMR-based structure elucidation.

By systematically applying this suite of 1D and 2D NMR experiments, researchers can achieve a complete and confident assignment of every carbon atom in Ethyl (R)-(3-N-Boc-amino-piperidin-2-yl)-acetate, thereby validating its structure and purity for use in pharmaceutical research and development.

References

- Google. (n.d.). Current time in Dubai, AE.

-

LibreTexts. (2021, April 6). 6.8: Principles of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

(n.d.). CONTENTS 1. ¹³C NMR spectroscopy • Chemical shift. [Link]

-

(n.d.). ¹³C-NMR. [Link]

-

Anasazi Instruments. (n.d.). A Great ¹³C NMR Spectrum Even When Your Sample is Dilute. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in ¹³C NMR spectroscopy [Video]. YouTube. [Link]

-

Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shift. [Link]

-

Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. [Link]

-

Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 98(8), 2149–2157. [Link]

-

LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Chemistry LibreTexts. [Link]

-

University of Wisconsin-Madison Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. NMR Facility. [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-Boc glutamic acid. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

-

Nanalysis. (2015, November 19). DEPT: A tool for ¹³C peak assignments. [Link]

-

Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring ¹H and ¹³C Spectra. [Link]

-

NP-MRD. (n.d.). ¹³C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

National Institutes of Health. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. [Link]

-

The Organic Chemistry Tutor. (2023, June 9). DEPT Carbon NMR Spectroscopy [Video]. YouTube. [Link]

-

Fiveable. (n.d.). 13.13 Uses of ¹³C NMR Spectroscopy. Organic Chemistry. [Link]

-

(n.d.). Sample preparation. [Link]

-

National Institutes of Health. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

-

San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. mun.ca [mun.ca]

- 13. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 16. bhu.ac.in [bhu.ac.in]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 19. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. youtube.com [youtube.com]

- 22. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

(R)-3-(N-Boc-amino)piperidine derivatives in medicinal chemistry

An In-depth Technical Guide to (R)-3-(N-Boc-amino)piperidine Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

The (R)-3-(N-Boc-amino)piperidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structural motif in a multitude of clinically successful therapeutic agents. Its rigid, chiral, and trifunctional nature provides an ideal framework for developing potent and selective modulators of various biological targets. This guide offers a comprehensive exploration of this vital building block, from its stereoselective synthesis and conformational intricacies to its strategic application in drug design. We will dissect key synthetic pathways, elucidate the rationale behind experimental choices, and examine case studies of prominent drugs, including Dipeptidyl Peptidase-4 (DPP-4) and Janus Kinase (JAK) inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of (R)-3-(N-Boc-amino)piperidine in their therapeutic programs.

The Strategic Importance of the (R)-3-Aminopiperidine Core

The piperidine ring is one of the most ubiquitous saturated heterocycles found in pharmaceuticals and natural alkaloids.[1] Its significance stems from its ability to introduce a basic nitrogen center, crucial for aqueous solubility and target engagement, within a conformationally restricted six-membered ring. The introduction of an amino group at the C3 position creates a chiral center and a valuable vector for further chemical modification.

The (R)-enantiomer of 3-aminopiperidine, in particular, has emerged as a critical pharmacophore.[2] The specific stereochemistry dictates the precise three-dimensional orientation of substituents, which is paramount for achieving high-affinity and selective interactions with chiral biological targets like enzyme active sites and protein receptors. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino function serves two purposes: it temporarily masks the nucleophilicity of the exocyclic amine, allowing for selective reactions at the piperidine ring nitrogen, and it enhances the compound's solubility in organic solvents, facilitating synthesis and purification.

This scaffold is a key component in drugs developed for a range of diseases, most notably type 2 diabetes and autoimmune disorders.[3] Its utility in constructing inhibitors for enzymes like DPP-4 and JAK underscores its versatility and importance in contemporary drug discovery.[3][4]

Core Structure and Key Features

The (R)-3-(N-Boc-amino)piperidine molecule possesses three key functional handles for synthetic elaboration, making it a highly versatile building block.

Caption: Key functional sites of the (R)-3-(N-Boc-amino)piperidine scaffold.

Stereoselective Synthesis: Pathways to Enantiopurity

The synthesis of enantiomerically pure (R)-3-(N-Boc-amino)piperidine is a critical first step in its utilization. Several robust strategies have been developed, each with distinct advantages and considerations. The choice of route often depends on factors like scale, cost of starting materials, and available technologies.

Chiral Pool Synthesis: Leveraging Nature's Chirality

This is one of the most common and cost-effective approaches, utilizing readily available, enantiopure starting materials from nature, such as amino acids.

-

From D-Lysine or D-Ornithine: These amino acids provide the necessary carbon backbone and the correct stereocenter. A key strategy involves the cyclization of the amino acid derivative into a lactam, followed by reduction. A published method describes preparing the N-Boc protected 3-aminolactam from D-lysine, which is then converted to an imido ester and subsequently hydrogenated under mild conditions to yield the desired piperidine.[2]

-

From L-Glutamic Acid: This approach involves a multi-step synthesis that includes esterification, Boc-protection, reduction of the carboxylic acid groups to a diol, conversion of the diol to a ditosylate, and finally, cyclization with an appropriate amine to form the piperidine ring.[5] This route offers versatility in introducing substituents on the ring nitrogen during the cyclization step.

Chiral Resolution: Separation of Enantiomers

This classical method involves synthesizing the racemic 3-(N-Boc-amino)piperidine and then separating the enantiomers.

-

Diastereomeric Salt Formation: A common industrial method involves reacting the racemic amine with a chiral acid, such as tartaric acid or a derivative, to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.

-

Chromatographic Separation: Chiral chromatography, using columns with a chiral stationary phase (CSP), can effectively separate the enantiomers, although this is often more expensive and less scalable than crystallization-based methods.

Asymmetric Synthesis: Creating the Chiral Center

Asymmetric synthesis involves converting a prochiral starting material into the chiral product using a chiral catalyst or reagent.

-

Catalytic Asymmetric Hydrogenation: This involves the hydrogenation of a prochiral enamine or pyridine precursor using a chiral metal catalyst (e.g., Rhodium or Ruthenium with a chiral ligand). This method can be highly efficient and atom-economical.

-

Biocatalysis: The use of enzymes offers a green and highly selective alternative. Multi-enzyme cascades utilizing galactose oxidase and imine reductase have been employed to convert N-protected L-lysinol into the corresponding 3-aminopiperidine derivative.[6][7] Similarly, transaminases can be used for the asymmetric synthesis from a ketone precursor, offering high enantioselectivity.[3]

Comparison of Synthetic Strategies

| Strategy | Starting Materials | Pros | Cons |

| Chiral Pool | D-Lysine, L-Glutamic Acid | Cost-effective, readily available starting materials, high enantiopurity. | Can involve multiple synthetic steps. |

| Chiral Resolution | Racemic 3-aminopiperidine | Well-established, scalable technology. | Theoretical maximum yield is 50%, requires a racemization step for the unwanted enantiomer to be economical. |

| Asymmetric Synthesis | Pyridine derivatives, enamines | High theoretical yield, high enantioselectivity, atom-economical. | Catalysts can be expensive, process optimization can be complex. |

| Biocatalysis | Ketones, Amino Alcohols | Extremely high selectivity, mild and green reaction conditions. | Enzyme stability and availability can be limiting factors for large-scale production. |

Detailed Experimental Protocol: Synthesis via Chiral Resolution

The following protocol is a representative example of an industrial approach to obtaining the (R)-enantiomer, based on methods described in patent literature.[8] This multi-step process begins with a racemic precursor and utilizes chiral resolution.

Workflow Diagram: Synthesis via Hofmann Rearrangement and Resolution

Caption: A generalized synthetic workflow for (R)-3-(N-Boc-amino)piperidine.

Step-by-Step Protocol:

-

Amide Formation:

-

To a solution of N-Cbz-3-piperidine carboxylic acid in a suitable organic solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC/HOBt).

-

Cool the mixture to 0°C and bubble ammonia gas through the solution until the reaction is complete as monitored by TLC.

-

Perform an aqueous workup to isolate the crude N-Cbz-piperidine-3-carboxamide.

-

-

Hofmann Rearrangement:

-

Prepare a solution of sodium hypochlorite (bleach) and sodium hydroxide in water and cool it to 0-5°C.[8]

-

Slowly add the N-Cbz-piperidine-3-carboxamide from the previous step to the cold solution.

-

Allow the reaction to warm to room temperature and stir until the rearrangement is complete, yielding racemic N-Cbz-3-aminopiperidine.

-

Extract the product with an organic solvent and purify by chromatography or crystallization.

-

-

Chiral Resolution (Conceptual Step):

-

Dissolve the racemic N-Cbz-3-aminopiperidine in a suitable solvent like ethanol or isopropanol.

-

Add a stoichiometric amount of a chiral resolving agent (e.g., Di-p-toluoyl-D-tartaric acid).

-

Heat the mixture to obtain a clear solution and then cool it slowly to allow for the fractional crystallization of one diastereomeric salt.

-

Isolate the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric excess.

-

Treat the isolated salt with a base (e.g., NaHCO₃) to liberate the free amine, (R)-N-Cbz-3-aminopiperidine.

-

-

Boc Protection:

-

Dissolve the enantiopure (R)-N-Cbz-3-aminopiperidine in a solvent such as dichloromethane or THF.[8]

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium carbonate).

-

Stir the reaction at room temperature until completion.

-

Isolate and purify the resulting N-Boc, N'-Cbz protected diamine.

-

-

Cbz Deprotection:

-

Dissolve the product from the previous step in an alcohol solvent like methanol or ethanol.[8]

-

Add a catalytic amount of Palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at a pressure of 0.3-0.4 MPa and a temperature of 35-40°C.[8]

-

Monitor the reaction for the consumption of starting material. Upon completion, filter the mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the final product, (R)-3-(N-Boc-amino)piperidine.

-

Application in Drug Design: Case Studies

The true value of the (R)-3-aminopiperidine scaffold is demonstrated by its incorporation into several blockbuster drugs. The specific orientation of the amino group in the (R)-configuration is often the key to potent and selective binding.

Case Study 1: DPP-4 Inhibitors for Type 2 Diabetes